3-cyanobenzenesulfonic Acid

Description

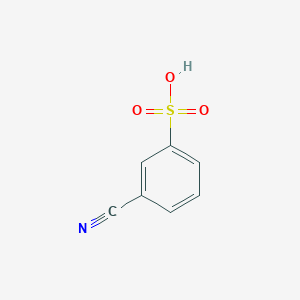

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5NO3S |

|---|---|

Molecular Weight |

183.19 g/mol |

IUPAC Name |

3-cyanobenzenesulfonic acid |

InChI |

InChI=1S/C7H5NO3S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,(H,9,10,11) |

InChI Key |

LVRBCOUVIKQUBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)C#N |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving the 3 Cyanobenzenesulfonic Acid Moiety

Mechanistic Investigations of Sulfonation Reactions

The synthesis of 3-cyanobenzenesulfonic acid is achieved through the electrophilic aromatic sulfonation of benzonitrile (B105546). The mechanism of this reaction is consistent with the general mechanism for electrophilic aromatic substitution.

The electrophile in this reaction is sulfur trioxide (SO₃). libretexts.org Depending on the specific sulfonating agent used, such as concentrated sulfuric acid or fuming sulfuric acid (oleum), the SO₃ is generated in situ. libretexts.org Fuming sulfuric acid is a richer source of SO₃ and allows for milder reaction conditions. libretexts.org The reaction proceeds through the following steps:

Attack of the Aromatic Ring: The π-electron system of the benzonitrile ring acts as a nucleophile, attacking the electrophilic sulfur atom of the SO₃ molecule. This step leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. uoanbar.edu.iq

Influence of the Cyano Group: The cyano group is a powerful deactivating group and a meta-director. Its strong electron-withdrawing effect reduces the nucleophilicity of the benzene (B151609) ring, making the sulfonation of benzonitrile slower than that of benzene. numberanalytics.com The deactivation is most pronounced at the ortho and para positions, thus directing the incoming electrophile (SO₃) to the meta position.

Deprotonation: A base in the reaction mixture, typically HSO₄⁻, removes a proton from the carbon atom bearing the new -SO₃ group. This step restores the aromaticity of the ring, yielding 3-cyanobenzenesulfonate. uoanbar.edu.iq

Protonation: The resulting anion is then protonated to form the final product, this compound. uoanbar.edu.iq

The sulfonation reaction is reversible. Heating an arylsulfonic acid in dilute aqueous acid can reverse the process, a reaction known as desulfonation. libretexts.orgvaia.com

Reactivity of the Cyano Group in Aromatic Sulfonic Acids

The cyano group (-C≡N) in this compound retains its characteristic reactivity, although it can be influenced by the strongly acidic sulfonic acid group. The carbon atom of the nitrile is electrophilic and susceptible to attack by nucleophiles. libretexts.org Key reactions include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: Under heating in acidic or basic aqueous solutions, the cyano group can be hydrolyzed. This reaction proceeds via an amide intermediate to ultimately form a carboxylic acid. libretexts.orglibretexts.org For this compound, this would yield 3-carboxybenzenesulfonic acid.

Acid-catalyzed hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. libretexts.org

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. libretexts.org

Reduction: The cyano group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would convert this compound into 3-(aminomethyl)benzenesulfonic acid. libretexts.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon. libretexts.org

Reaction with Grignard Reagents: Grignard reagents can add to the nitrile group. A subsequent hydrolysis step yields a ketone. libretexts.org For example, reacting this compound with a Grignard reagent followed by hydrolysis would form a ketone, though the acidic proton of the sulfonic acid group would need to be considered as it would react with the Grignard reagent first.

| Reaction Type | Reagents | Product from this compound |

| Hydrolysis | H₃O⁺, heat or OH⁻, heat | 3-Carboxybenzenesulfonic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | 3-(Aminomethyl)benzenesulfonic acid |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Ketone (after accounting for sulfonic acid reactivity) |

Electrophilic and Nucleophilic Behavior of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a key player in the reactivity of the molecule. It is a strong acid and its conjugate base, the sulfonate group (-SO₃⁻), is an excellent leaving group in certain reactions.

Desulfonation: As the reverse of sulfonation, this is a characteristic electrophilic substitution reaction of arylsulfonic acids. wikipedia.org Heating this compound in the presence of an acid catalyst, often with steam, can lead to the removal of the -SO₃H group, reforming benzonitrile. uoanbar.edu.iq In this reaction, a proton (H⁺) acts as the electrophile. vaia.com

Nucleophilic Displacement: The C−S bond in arylsulfonic acids is strong, but it can be cleaved by powerful nucleophiles under harsh conditions. A classic example is the fusion with sodium hydroxide at high temperatures (e.g., 350 °C for benzenesulfonic acid), which displaces the sulfonate group to form a phenol. wikipedia.org For this compound, this would yield 3-cyanophenol.

Conversion to Derivatives: The sulfonic acid can be converted to sulfonyl chlorides by reacting with reagents like thionyl chloride (SOCl₂). wikipedia.org 3-Cyanobenzenesulfonyl chloride is a versatile intermediate that can react with various nucleophiles (amines, alcohols, etc.) to form sulfonamides, sulfonate esters, and other derivatives.

Isomerization and Rearrangement Pathways in Sulfonic Acid Chemistry

Under certain conditions, typically at elevated temperatures in the presence of strong acids, arenesulfonic acids can undergo isomerization. researchgate.net This process is generally understood to occur via an intermolecular mechanism involving repeated desulfonation and re-sulfonation. researchgate.netcdnsciencepub.com

For a substituted benzenesulfonic acid, the thermodynamically most stable isomer will eventually predominate if equilibrium is reached. In the case of this compound, the cyano group is a meta-director. Since the sulfonic acid group is already at the meta position, this isomer is the expected kinetic and thermodynamic product of the sulfonation of benzonitrile. Isomerization to the ortho or para positions would be energetically unfavorable due to the directing effect of the cyano group. However, studies on other substituted benzenesulfonic acids, like toluenesulfonic acids, have shown that equilibrium mixtures can be obtained at high temperatures, with the distribution governed by the relative stabilities of the isomers. researchgate.net

The general mechanism for isomerization is as follows:

Protodesulfonation (Desulfonation): The sulfonic acid is protonated, and the -SO₃H group is eliminated, regenerating the starting arene (benzonitrile).

Re-sulfonation: The regenerated arene undergoes sulfonation again, which can occur at any available position on the ring. Over time, this reversible process leads to an equilibrium mixture of isomers.

Computational Elucidation of Reaction Pathways and Intermediates

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting the stability of intermediates, and understanding the electronic factors that govern reactivity. rsc.orgarxiv.org For molecules like this compound, computational studies can elucidate the intricacies of its reactions.

Sulfonation Pathway: Density Functional Theory (DFT) calculations can be used to model the energy profile of the sulfonation of benzonitrile. These studies can confirm the structure and relative energies of the sigma complex intermediates for ortho, meta, and para attack. Such calculations would quantitatively demonstrate why meta-substitution is strongly favored, showing a lower activation energy for the formation of the meta-sigma complex compared to the ortho and para alternatives. Studies on similar deactivated systems, like 3-chloro-4-cyanobenzene, have shown that multiple electron-withdrawing groups significantly increase the activation energies for sigma complex formation, thus reducing reaction rates.

Reactivity Analysis: Computational methods can map the electrostatic potential of this compound, visually identifying the electrophilic and nucleophilic sites on the molecule. This would highlight the electrophilic nature of the nitrile carbon and the acidic proton of the sulfonic acid group.

Intermediate Stability: The stability of transient species, such as the diradicals or zwitterions that could potentially form in certain reaction pathways, can be assessed computationally. researchgate.net This helps in determining the most likely reaction mechanisms by comparing the energy barriers of different potential pathways. researchgate.net

Automated reaction path searching algorithms can explore complex chemical reaction networks, potentially uncovering novel transformations or side reactions that might not be intuitively obvious. arxiv.orghokudai.ac.jp

Research on 3 Cyanobenzenesulfonic Acid Derivatives and Analogs

Synthesis of Functionalized Sulfonamide Derivatives

The conversion of 3-cyanobenzenesulfonic acid into its corresponding sulfonyl chloride is a critical first step for the synthesis of a wide array of sulfonamide derivatives. This transformation is typically achieved by reacting the sulfonic acid or its sodium salt with reagents like phosphorus pentachloride or thionyl chloride. The resulting 3-cyanobenzenesulfonyl chloride is a key intermediate that readily reacts with a diverse range of primary and secondary amines to yield the corresponding N-substituted 3-cyanobenzenesulfonamides.

The general synthetic approach involves the dropwise addition of 3-cyanobenzenesulfonyl chloride to a solution of the desired amine, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. The reaction conditions can be adapted for various amines, including aliphatic, aromatic, and heterocyclic amines, allowing for the introduction of a wide range of functional groups. For instance, reaction with proline derivatives can yield complex sulfonamides like 2-chloroethyl ((4-cyanophenyl)sulfonyl)prolinate, demonstrating the utility of this method for incorporating chiral moieties. nih.gov

The synthesis of benzenesulfonamide (B165840) derivatives is a well-established field, with numerous methods available for forming the S-N bond. These methods can be adapted for 3-cyanobenzenesulfonyl chloride, providing access to a large library of compounds. The specific functionalities introduced via the amine component can be selected to modulate the physicochemical properties of the final molecule, such as solubility, lipophilicity, and biological activity.

Table 1: Examples of Amines for the Synthesis of 3-Cyanobenzenesulfonamide (B1586257) Derivatives

| Amine | Resulting Sulfonamide Class |

| Alkylamine (e.g., Butylamine) | N-Alkyl-3-cyanobenzenesulfonamide |

| Aniline | N-Phenyl-3-cyanobenzenesulfonamide |

| Heterocyclic Amine (e.g., Piperidine) | 1-(3-Cyanophenylsulfonyl)piperidine |

| Amino Acid Ester (e.g., Glycine methyl ester) | N-(Methoxycarbonylmethyl)-3-cyanobenzenesulfonamide |

Exploration of Azide-Containing Analogs

3-Cyanobenzenesulfonyl azide (B81097) is a valuable analog that can be synthesized from this compound. One common method involves a one-pot reaction where the sulfonic acid is treated with a mixture of triphenylphosphine, trichloroisocyanuric acid, and sodium azide at room temperature. google.com This direct conversion offers a convenient route to the sulfonyl azide in high yield under mild conditions. google.com Alternatively, the more traditional two-step process involves first converting the sulfonic acid to 3-cyanobenzenesulfonyl chloride, which is then reacted with sodium azide. guidechem.com This latter reaction can be facilitated by phase-transfer catalysis to improve efficiency and simplify the isolation of the product. guidechem.com

Sulfonyl azides, including the 3-cyano derivative, are versatile reagents in organic synthesis. They are particularly known for their utility in diazo-transfer reactions and as precursors for the synthesis of nitrogen-containing heterocycles. The azide group serves as a precursor to a nitrene intermediate and can also participate in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."

The synthesis of 2-chloroethyl ((4-cyanophenyl)sulfonyl)prolinate has been reported from 4-cyanobenzenesulfonyl azide, highlighting the reactivity of cyanophenylsulfonyl azides in coupling reactions. nih.gov This demonstrates the potential of 3-cyanobenzenesulfonyl azide to be used in similar transformations to create complex molecules.

Table 2: Synthetic Routes to 3-Cyanobenzenesulfonyl Azide

| Starting Material | Reagents | Key Features |

| This compound | PPh₃, Trichloroisocyanuric acid, NaN₃ | One-pot, mild conditions, high yield google.com |

| 3-Cyanobenzenesulfonyl Chloride | NaN₃, Phase-transfer catalyst (e.g., Aliquat 336) | Two-step, avoids solvent changes, simple isolation guidechem.com |

Halogenated and Carbamoyl-Substituted Sulfonic Acids as Related Structures

The synthesis of halogenated and carbamoyl-substituted benzenesulfonic acids provides structurally related compounds that allow for the exploration of structure-activity relationships. The introduction of halogens or carbamoyl (B1232498) groups can significantly alter the electronic properties and reactivity of the aromatic ring and the sulfonic acid moiety.

Halogenated Analogs: The synthesis of halogenated cyanobenzenesulfonic acids can be approached through several routes. One method involves the sulfonation of a pre-halogenated cyanobenzene. For example, the sulfonation of chlorobenzene (B131634) with concentrated sulfuric acid or fuming sulfuric acid is a standard industrial process to produce chlorobenzenesulfonic acid. guidechem.com A similar strategy could be applied to a starting material like 3-chlorobenzonitrile. Another approach is the direct halogenation of a cyanobenzoic acid, followed by conversion of the carboxylic acid to a sulfonic acid, although this is a more complex transformation. For instance, methods have been developed for the preparation of 5-bromo-2-chlorobenzoic acid starting from 2-chlorobenzonitrile, which is then hydrolyzed. google.com

Carbamoyl-Substituted Analogs: Carbamoyl-substituted benzenesulfonic acids can be synthesized by the sulfonation of benzamide (B126) compounds. For example, 3-carbamoyl-4-hydroxybenzenesulfonic acid can be produced through the sulfonation of salicylamide (B354443) with a suitable sulfonating agent like fuming sulfuric acid. researchgate.net Similarly, amidation of a pre-existing sulfobenzoic acid, such as 3-sulfobenzoic acid, can yield the desired carbamoyl-substituted sulfonic acid. researchgate.net These methods provide access to compounds like 3-(methylcarbamoyl)benzenesulfonic acid. researchgate.net

Heterocyclic Systems Incorporating Cyanobenzenesulfonic Acid Structural Motifs

The 3-cyanobenzenesulfonyl group can be incorporated into various heterocyclic systems, often by utilizing reactive intermediates like 3-cyanobenzenesulfonyl azide. Organic azides are well-established precursors for the synthesis of a wide range of N-heterocycles through multicomponent reactions and cycloadditions. google.com

For example, sulfonyl azides are key reactants in the Ugi-azide four-component reaction, which produces 1,5-disubstituted 1H-tetrazoles. google.com By using 3-cyanobenzenesulfonyl azide in such a reaction with an aldehyde, an amine, and an isocyanide, a tetrazole ring bearing the 3-cyanobenzenesulfonamide moiety could be constructed.

Furthermore, the [3+2] cycloaddition reaction between a sulfonyl azide and an alkyne is a powerful method for the synthesis of 1,2,3-triazoles. This reaction, often catalyzed by copper(I), is highly efficient and regioselective. 3-Cyanobenzenesulfonyl azide can serve as the azide component in these reactions, allowing for the attachment of the 3-cyanobenzenesulfonyl group to a triazole ring, which is a common scaffold in medicinal chemistry. The synthesis of various N-heterocycles, including pyrroles, pyrazoles, oxazoles, and pyridines, has been demonstrated using organic azides as key building blocks, highlighting the broad potential of 3-cyanobenzenesulfonyl azide in heterocyclic synthesis. nih.gov

While direct synthesis of a heterocycle from this compound itself is less common, its conversion to reactive intermediates like the sulfonyl azide or sulfonyl chloride opens up numerous pathways to incorporate its structural motif into more complex heterocyclic frameworks.

Structural Modification for Targeted Chemical Properties

Structural modifications of this compound and its derivatives are performed to achieve specific, targeted chemical properties. These modifications can influence the molecule's reactivity, solubility, and potential for intermolecular interactions.

One of the most common modifications is the conversion of the sulfonic acid group into a library of sulfonamides, as detailed in section 4.1. By reacting 3-cyanobenzenesulfonyl chloride with various amines, researchers can introduce a wide range of functional groups. This allows for the fine-tuning of properties such as lipophilicity and hydrogen bonding capacity. For example, incorporating amino acid moieties can introduce chirality and specific biological recognition elements. semanticscholar.org

The conversion to a sulfonyl azide (section 4.2) introduces a highly versatile functional group. The azide can be used as a "chemical handle" for bioconjugation reactions using click chemistry, enabling the attachment of the molecule to biomolecules or surfaces. This is a powerful strategy for developing chemical probes or targeted therapeutic agents.

The introduction of halogen or carbamoyl groups (section 4.3) alters the electronic landscape of the aromatic ring. Halogens are electron-withdrawing and can participate in halogen bonding, while carbamoyl groups can act as hydrogen bond donors and acceptors. These changes can influence the binding affinity of the molecule to biological targets or its performance as a catalyst or material component. For example, studies on other benzenesulfonamide derivatives have shown that substituents on the benzene (B151609) ring significantly impact their inhibitory potencies against specific protein-protein interactions. chemicalforums.com The strategic placement of these groups, guided by structure-activity relationship (SAR) studies, is a key aspect of rational molecular design.

Applications of 3 Cyanobenzenesulfonic Acid in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate for Complex Molecules

The dual functionality of 3-cyanobenzenesulfonic acid allows it to serve as a versatile starting material or intermediate in the synthesis of a wide array of complex organic molecules. lumenlearning.comspgs.orgsathyabama.ac.in The nitrile and sulfonic acid groups can be independently or sequentially modified, providing a strategic advantage in multistep synthetic pathways. sathyabama.ac.in

The nitrile group can undergo a variety of transformations, including:

Reduction to a primary amine (-CH₂NH₂), which can then be further functionalized.

Hydrolysis to a carboxylic acid (-COOH), opening pathways to amides, esters, and other acid derivatives.

Addition of nucleophiles to the carbon-nitrogen triple bond, leading to the formation of diverse heterocyclic structures.

Simultaneously, the sulfonic acid group can be converted into other important functional groups, most notably sulfonyl chlorides, or can be used to impart water solubility to the molecule. wikipedia.org This ability to serve as a molecular scaffold upon which complexity can be built makes this compound a valuable tool for synthetic chemists aiming to construct intricate molecular architectures. lumenlearning.com

Role in the Preparation of Sulfonyl Chloride Intermediates

A significant application of this compound lies in its conversion to 3-cyanobenzenesulfonyl chloride. chembk.comsigmaaldrich.com Sulfonyl chlorides are highly reactive and valuable intermediates in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters. merckmillipore.com

The conversion of this compound to its corresponding sulfonyl chloride is typically achieved by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 3-cyanobenzenesulfonyl chloride is a key building block for introducing the 3-cyanophenylsulfonyl moiety into a target molecule. chembk.com

Table 1: Properties of 3-Cyanobenzenesulfonyl Chloride

| Property | Value |

|---|---|

| CAS Number | 56542-67-7 |

| Molecular Formula | C₇H₄ClNO₂S chembk.com |

| Molecular Weight | 201.63 g/mol sigmaaldrich.com |

| Melting Point | 49-53 °C sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

The sulfonamides derived from 3-cyanobenzenesulfonyl chloride are of particular interest in medicinal chemistry. The sulfonamide functional group is a common feature in many therapeutic agents. orgsyn.org The presence of the cyano group offers an additional point for molecular modification, allowing for the fine-tuning of a drug candidate's properties, such as binding affinity and pharmacokinetic profile. orgsyn.org

Catalytic and Reagent Applications in Organic Transformations

The sulfonic acid group in this compound imparts strong Brønsted acidity, enabling its use as an acid catalyst in a variety of organic reactions. wikipedia.orgwikipedia.org Unlike mineral acids, its organic nature often provides better solubility in organic solvents, facilitating homogeneous catalysis. wikipedia.org

Some of the transformations where sulfonic acids like this compound can act as catalysts include:

Esterification: The reaction between a carboxylic acid and an alcohol to form an ester.

Transesterification: The exchange of the alkoxy group of an ester with another alcohol.

Hydrolysis: The cleavage of chemical bonds by the addition of water.

Alkylation and Acylation: The introduction of alkyl or acyl groups into a molecule.

The use of solid-supported sulfonic acids is a growing area of interest in green chemistry, as it simplifies catalyst recovery and product purification. mdpi.com While this compound itself is typically used as a homogeneous catalyst, its properties are representative of the broader class of sulfonic acid catalysts. wikipedia.org

Furthermore, as a reagent, this compound can be employed to introduce the 3-cyanobenzenesulfonate group into a molecule, which can be useful for modifying the solubility or electronic properties of a compound.

Building Block in the Construction of Advanced Organic Scaffolds

In the quest for novel molecules with unique properties, particularly in drug discovery and materials science, the construction of new organic scaffolds is of paramount importance. researchgate.netmdpi.comnevadogroup.com Organic building blocks are the fundamental units used in the bottom-up assembly of these molecular architectures. sigmaaldrich.com this compound, with its two distinct functional groups, serves as an excellent building block for creating diverse and complex scaffolds. lifechemicals.comnih.gov

The rigid aromatic ring provides a defined spatial orientation for the functional groups, which is a desirable feature in the design of molecules intended to interact with biological targets or to self-assemble into ordered materials. mdpi.com Chemists can leverage the reactivity of the nitrile and sulfonic acid groups to connect this compound to other molecular fragments, leading to the generation of larger, more complex structures. researchgate.net For instance, the nitrile can be used in cycloaddition reactions to form heterocyclic rings, while the sulfonic acid can be converted to a sulfonyl chloride and reacted with amines to form sulfonamide linkages, a common motif in medicinal chemistry. merckmillipore.com This modular approach allows for the systematic construction of libraries of compounds based on the this compound scaffold, which can then be screened for desired activities. mdpi.com

Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Cyanobenzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy of 3-cyanobenzenesulfonic acid provides critical information about the electronic environment of the protons on the aromatic ring. The substitution pattern of the benzene (B151609) ring—with a cyano group at position 1 and a sulfonic acid group at position 3—results in a distinct set of signals for the four aromatic protons. The electron-withdrawing nature of both the cyano (-CN) and sulfonic acid (-SO₃H) groups deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted benzene (7.34 ppm).

The spectrum is expected to show four distinct signals in the aromatic region, each corresponding to a single proton. The proton at position 2, situated between the two electron-withdrawing groups, would be the most deshielded. The proton at position 6 would appear as a doublet, coupled to the proton at position 5. The proton at position 4 would likely appear as a doublet of doublets, coupled to the protons at positions 2 and 5. Finally, the proton at position 5 would present as a triplet, being coupled to the protons at positions 4 and 6.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.2 - 8.4 | Singlet (or narrow triplet) | - |

| H-4 | 8.0 - 8.2 | Doublet of doublets | ~7-8, ~1-2 |

| H-5 | 7.7 - 7.9 | Triplet | ~7-8 |

| H-6 | 7.9 - 8.1 | Doublet | ~7-8 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For aromatic compounds, the chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. hw.ac.uk In this compound, six distinct signals are expected for the six aromatic carbons, plus an additional signal for the carbon of the cyano group.

The carbons directly attached to the electron-withdrawing cyano (C-1) and sulfonic acid (C-3) groups are expected to be significantly deshielded. The chemical shift of the cyano carbon itself typically appears in the range of 110-125 ppm. The remaining aromatic carbons will also show shifts influenced by the substituents, allowing for a complete assignment of the aromatic system. Quaternary carbon signals (C-1 and C-3) are typically less intense than those of protonated carbons. hw.ac.uk

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C-1 | 115 - 120 | Quaternary (attached to -CN) |

| C-2 | 135 - 140 | CH |

| C-3 | 145 - 150 | Quaternary (attached to -SO₃H) |

| C-4 | 130 - 135 | CH |

| C-5 | 128 - 132 | CH |

| C-6 | 133 - 138 | CH |

| -CN | 117 - 122 | Nitrile Carbon |

For unambiguous assignment of complex spectra, multidimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between protons that are spin-spin coupled. For this compound, this would confirm the connectivity between H-4, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (H-2, H-4, H-5, H-6) to its corresponding carbon signal (C-2, C-4, C-5, C-6), greatly aiding in the complete and accurate assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying quaternary carbons by their correlations to nearby protons.

While not routinely used for simple structural confirmation, isotope enrichment can provide profound mechanistic insights. isolife.nl By synthesizing this compound with specific atoms enriched with NMR-active isotopes like ¹³C, ¹⁵N, or ¹⁷O, one can trace reaction pathways or study intermolecular interactions. For instance, ¹⁵N labeling of the cyano group could be used to study reactions involving this functionality. Similarly, ¹⁷O labeling in the sulfonic acid group could provide information about proton exchange mechanisms and hydration states in solution. nsf.gov The use of stable isotopes enhances sensitivity and allows for specialized NMR experiments that are not feasible with natural abundance samples. isolife.nlnih.gov

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. libretexts.org For this compound (molar mass: 183.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 183 under appropriate ionization conditions (e.g., Electrospray Ionization, ESI).

Under higher energy conditions like Electron Impact (EI), the molecular ion undergoes fragmentation, providing structural clues. youtube.com The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the loss of the functional groups.

Key fragmentation pathways would include:

Loss of the sulfonic acid group as an SO₃ radical (mass = 80), leading to a fragment at m/z 103 (cyanobenzene cation).

Loss of a hydroxyl radical (mass = 17), resulting in a peak at m/z 166.

Cleavage of the C-S bond with hydrogen rearrangement can lead to the loss of HSO₃ (mass = 81), giving a fragment at m/z 102 (benzonitrile radical cation).

| m/z | Plausible Fragment Identity | Associated Neutral Loss |

|---|---|---|

| 183 | [C₇H₅NO₃S]⁺ (Molecular Ion) | - |

| 166 | [C₇H₄NO₂S]⁺ | •OH |

| 103 | [C₇H₅N]⁺ (Cyanobenzene cation) | •SO₃H or SO₃ |

| 102 | [C₇H₄N]⁺ | H₂SO₃ |

| 76 | [C₆H₄]⁺ (Benzyne radical cation) | •CN, SO₃ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. docbrown.info

O-H Stretch: A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹, characteristic of the O-H stretching in the strongly hydrogen-bonded sulfonic acid group. docbrown.info

C-H Aromatic Stretch: Absorption peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are due to the C-H stretching vibrations of the aromatic ring.

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is a clear indicator of the nitrile (cyano) group.

C=C Aromatic Stretch: Several peaks in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring.

S=O Stretch: Strong, characteristic absorptions for the asymmetric and symmetric stretching of the S=O bonds in the sulfonic acid group are expected around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Sulfonic Acid (-SO₃H) |

| 3150 - 3050 | C-H stretch | Aromatic Ring |

| 2240 - 2220 | C≡N stretch | Nitrile (-CN) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1120 | S=O asymmetric stretch | Sulfonic Acid (-SO₃H) |

| 1080 - 1010 | S=O symmetric stretch | Sulfonic Acid (-SO₃H) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. This compound, containing a substituted benzene ring, is expected to exhibit absorptions in the UV region due to π → π* transitions. The presence of the electron-withdrawing cyano and sulfonic acid groups can cause a bathochromic shift (shift to longer wavelength) and/or a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. Typically, substituted benzenes show two main absorption bands, often referred to as the E-band (around 200 nm) and the B-band (around 255 nm).

| Absorption Band | Approximate λmax (nm) | Electronic Transition |

|---|---|---|

| E-band | ~210 - 230 | π → π |

| B-band | ~260 - 280 | π → π (benzenoid) |

Electrochemical Methods: Cyclic Voltammetry and Related Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), offer a sensitive and rapid approach for investigating the redox properties of electroactive species. ekb.eg This technique measures the current response of a system to a linearly cycled potential sweep, providing insights into reaction mechanisms, formal potentials, and the number of electrons transferred during an oxidation or reduction process. ekb.egmdpi.com

The standard setup for a CV experiment involves a three-electrode electrochemical cell connected to a potentiostat. ekb.egmdpi.com This configuration typically includes:

A working electrode (e.g., glassy carbon electrode) where the reaction of interest occurs. researchgate.net

A reference electrode (e.g., Ag/AgCl) that maintains a constant potential. researchgate.net

A counter electrode (e.g., platinum wire) to complete the electrical circuit. researchgate.net

Chromatographic Separations and Coupled Techniques

Chromatography is the cornerstone for the separation and analysis of this compound from complex mixtures, process streams, and final products. Due to its ionic and non-volatile nature, High-Performance Liquid Chromatography (HPLC) is the most direct and widely used technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the analysis of sulfonic acids. americanpharmaceuticalreview.com However, the high polarity and hydrophilic nature of compounds like benzenesulfonic acid present challenges for traditional reversed-phase (RP) chromatography, often leading to poor retention on standard C18 columns. helixchrom.com To overcome this, mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and anion-exchange properties, can provide enhanced retention and improved peak shape. helixchrom.com

The mobile phase composition is crucial for achieving effective separation. helixchrom.com It typically consists of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer, such as ammonium phosphate (B84403). helixchrom.commyfoodresearch.com Adjusting the pH and ionic strength of the mobile phase is essential for controlling the retention and elution of ionic analytes. helixchrom.comshimadzu.com UV detection is commonly employed for aromatic sulfonic acids, with detection wavelengths set based on the chromophore of the molecule. helixchrom.comnih.gov

Table 1: Representative HPLC Parameters for Aromatic Sulfonic Acid Analysis

| Parameter | Typical Conditions |

| Column | Mixed-Mode (Reversed-Phase/Anion-Exchange) or Polar-Embedded RP |

| Mobile Phase A | Aqueous buffer (e.g., 20-40 mM Ammonium Phosphate, pH adjusted) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized gradient from a low to high percentage of Mobile Phase B |

| Flow Rate | 0.7 - 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Injection Volume | 2 - 20 µL |

| Detection | UV/Photodiode Array (PDA) at ~205-220 nm |

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC is not feasible due to its high polarity and lack of volatility. gcms.cz Therefore, a derivatization step is necessary to convert the sulfonic acid into a more volatile and thermally stable ester or other derivative prior to injection. gcms.cznih.gov This process is a common requirement for analyzing polar analytes by GC to prevent poor chromatographic performance and ensure the compound can traverse the GC column. gcms.cz

While direct analysis of the parent acid is challenging, GC methods are extensively used to quantify related potential genotoxic impurities (PGIs) such as alkyl sulfonates, which are byproducts in pharmaceutical synthesis and are sufficiently volatile for GC analysis. mdpi.comshimadzu.comresearchgate.net

Hyphenated Techniques (e.g., HPLC-MS/MS, GC-MS)

Coupling chromatographic separation with mass spectrometry detection provides unparalleled sensitivity and specificity, making it ideal for trace-level analysis and impurity identification. shimadzu.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the premier technique for quantifying non-volatile compounds like this compound at very low levels in complex matrices such as water or pharmaceutical ingredients. agilent.comnih.gov Electrospray ionization (ESI) is the most common interface for ionizing polar compounds from the liquid phase. clinichrom.com The use of a triple quadrupole mass spectrometer allows for operation in Multiple Reaction Monitoring (MRM) mode, which offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, virtually eliminating matrix interference. mdpi.comagilent.com

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds amenable to GC (either directly or after derivatization), GC-MS is a robust tool for identification and quantification. shimadzu.com It is widely applied in the pharmaceutical industry for the analysis of residual solvents, impurities, and potential genotoxic compounds like sulfonate esters. mdpi.comshimadzu.com The mass spectrometer provides definitive identification based on the mass spectrum of the analyte and can be used in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. shimadzu.com

Table 2: Comparison of Hyphenated Analytical Techniques

| Feature | HPLC-MS/MS | GC-MS |

| Analyte Suitability | Non-volatile, polar, thermally labile compounds | Volatile, thermally stable compounds (or derivatives) |

| Sample State | Liquid | Gas/Vapor |

| Primary Application for 3-CBSA * | Direct analysis of the parent acid | Analysis after chemical derivatization |

| Sensitivity | Very high (ppt to ppb levels) | High (ppb to ppm levels) |

| Selectivity | Very high (especially with MS/MS) | High (mass spectrum provides structural info) |

*3-CBSA: this compound

Method Development and Validation for Trace Analysis and Purity Assessment

The development of a robust analytical method is essential for accurately quantifying this compound, whether for assessing the purity of a substance or for detecting it at trace levels as an impurity. researchgate.net Once developed, the method must be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is fit for its intended purpose. mdpi.com

The validation process assesses several key performance characteristics: mdpi.comnih.govnih.gov

Specificity/Selectivity: The ability of the method to produce a response only for the target analyte, without interference from other components like impurities, degradants, or matrix components. mdpi.com

Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is typically evaluated by the correlation coefficient (r²) of the calibration curve. nih.gov

Accuracy: The closeness of the measured value to the true value, often determined by analyzing samples with a known concentration (spiked samples) and calculating the percent recovery. nih.govnih.gov

Precision: Assesses the random error of the method and is expressed as the relative standard deviation (%RSD) of a series of measurements. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. clinichrom.com

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. clinichrom.comnih.gov

Robustness: The method's ability to remain unaffected by small, deliberate changes in operational parameters (e.g., mobile phase pH, column temperature), indicating its reliability during routine use. mdpi.com

Table 3: Typical Validation Parameters and Acceptance Criteria for a Chromatographic Method

| Parameter | Metric | Typical Acceptance Criterion |

| Linearity | Correlation Coefficient (r²) | ≥ 0.99 |

| Accuracy | % Recovery | 80 - 120% (for trace analysis) |

| Precision | Relative Standard Deviation (%RSD) | ≤ 10-15% (for trace analysis) |

| LOD | Signal-to-Noise Ratio | ~3:1 |

| LOQ | Signal-to-Noise Ratio | ~10:1 |

| Robustness | %RSD across varied conditions | Within system suitability limits |

Advanced Sample Preparation Techniques for Spectroscopic Analysis

Effective sample preparation is a crucial and often complex step in the analytical workflow, designed to isolate the analyte of interest, remove interfering matrix components, and concentrate the sample to meet the sensitivity requirements of the analytical instrument. agilent.comnih.gov The choice of technique depends on the sample matrix, the concentration of this compound, and the subsequent analytical method.

Solid-Phase Extraction (SPE): This is a versatile and widely used technique for sample cleanup and concentration. agilent.com For an acidic and polar compound like this compound, a cartridge containing an anion-exchange sorbent could be used to retain the analyte while allowing neutral and basic impurities to be washed away. Alternatively, a reversed-phase (e.g., C18) sorbent can be used after adjusting sample pH. nih.gov Automated SPE systems can enhance throughput and improve reproducibility. agilent.com

Liquid-Liquid Extraction (LLE): LLE is a fundamental technique that separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). nih.gov The extraction efficiency for an ionizable compound like this compound is highly dependent on the pH of the aqueous layer. By adjusting the pH, the charge state of the molecule can be manipulated to favor its partitioning into the desired phase. nih.gov

Filtration: A simple yet critical step, especially before HPLC analysis, is the filtration of the sample solution. agilent.com Using syringe filters (e.g., 0.2 or 0.45 µm) removes particulate matter that could otherwise clog and damage the HPLC column and instrument components. agilent.comagilent.com

Table 4: Overview of Sample Preparation Techniques

| Technique | Principle | Primary Use for 3-CBSA Analysis |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase. | Cleanup and concentration from complex matrices. |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Initial cleanup and isolation from interfering substances. |

| Filtration | Physical removal of solid particulates from a liquid sample. | Essential final step before instrumental analysis (e.g., HPLC). |

Theoretical and Computational Chemistry Studies of 3 Cyanobenzenesulfonic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms in a molecule and understanding its electronic characteristics. For 3-cyanobenzenesulfonic acid, such calculations would typically begin with geometry optimization to determine the most stable molecular conformation. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to predict bond lengths, bond angles, and dihedral angles.

Following optimization, a variety of electronic properties can be calculated to describe the molecule's behavior. These properties include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, the dipole moment, and the distribution of electronic charge. While specific studies on this compound are not prevalent, research on similar molecules, such as 3-cyanophenylboronic acid, has utilized these methods to determine conformational isomers and their relative energies. longdom.orgresearchgate.net

A molecular electrostatic potential (MEP) map is another valuable output, which illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Table 1: Representative Predicted Molecular Properties from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| Optimized Geometry | ||

| C-S bond length | ~1.77 Å | Indicates the strength and nature of the sulfonic acid group's attachment to the benzene (B151609) ring. |

| C≡N bond length | ~1.15 Å | Reflects the triple bond character of the nitrile group. |

| Electronic Properties | ||

| HOMO Energy | Value dependent on calculation level | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Value dependent on calculation level | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value dependent on calculation level | A key indicator of chemical reactivity and electronic transitions. |

Density Functional Theory (DFT) and Ab Initio Approaches for Molecular Modeling

DFT and ab initio methods are the cornerstones of modern computational chemistry for modeling molecular systems. researchgate.netnih.govresearchgate.net Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction, and Coupled Cluster), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net DFT, on the other hand, uses the electron density to calculate the system's energy and is known for its favorable balance of accuracy and computational cost. researchgate.net

For this compound, these methods would be applied to:

Determine the ground-state geometry: Finding the lowest energy conformation of the molecule.

Calculate vibrational frequencies: These can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure. Studies on similar compounds like p-cyanobenzoic acid have shown good agreement between experimental and DFT-calculated vibrational frequencies. nih.gov

Predict electronic properties: As mentioned in the previous section, properties like HOMO-LUMO energies and charge distributions are routinely calculated.

The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial in DFT and ab initio calculations as it directly impacts the accuracy of the results. nih.gov

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including identifying intermediate structures and the high-energy transition states that connect them. For this compound, this could involve modeling reactions such as its synthesis (e.g., sulfonation of cyanobenzene) or its participation in further chemical transformations.

The process typically involves:

Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized.

Searching for Transition States: Specialized algorithms are used to find the saddle point on the potential energy surface that represents the transition state.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

These studies provide valuable insights into the reaction's feasibility (kinetics) and the factors that influence its rate and outcome.

Intermolecular Interactions and Aggregation Behavior

The sulfonic acid and cyano groups in this compound are capable of engaging in various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. The cyano group, while a weak π-hole producer individually, can contribute to significant positive electrostatic potential when combined with other electron-withdrawing groups, facilitating interactions with Lewis bases. mdpi.com Computational studies can model these interactions in dimers, trimers, or larger clusters to understand the aggregation behavior of the molecule in the solid state or in solution. researchgate.net

Methods used to study these phenomena include:

Supramolecular Calculations: The geometry and binding energy of molecular clusters are calculated to determine the strength and nature of the intermolecular forces.

Symmetry-Adapted Perturbation Theory (SAPT): This method decomposes the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. mdpi.com

Atoms in Molecules (AIM) Theory: AIM analysis can identify and characterize chemical bonds, including weak intermolecular interactions like hydrogen bonds. mdpi.com

Molecular Dynamics (MD) Simulations: For larger systems and to include the effects of solvent and temperature, MD simulations can be used to study the dynamic aspects of aggregation. nih.gov

Understanding these interactions is crucial for predicting physical properties like melting point, boiling point, and solubility.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are widely used to predict various spectroscopic parameters, which can then be used to interpret and assign experimental spectra. nih.govnih.gov For this compound, the following spectra can be computationally modeled:

Infrared (IR) and Raman Spectra: As mentioned earlier, calculation of vibrational frequencies and their intensities can aid in the assignment of experimental IR and Raman bands. The nitrile stretching frequency is known to be sensitive to its local environment, making it a useful vibrational probe. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H, ¹³C) can be calculated and compared to experimental data to confirm the molecular structure. This is a common application of quantum chemistry in metabolomics and small molecule identification. nih.gov

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can help in understanding the electronic transitions responsible for the observed absorptions.

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value/Region | Significance |

|---|---|---|---|

| Infrared (IR) | ν(C≡N) stretch | ~2230 cm⁻¹ | Characteristic nitrile group vibration, sensitive to the molecular environment. |

| ν(S=O) stretch | ~1350 cm⁻¹ (asymmetric), ~1170 cm⁻¹ (symmetric) | Key vibrations of the sulfonyl group. | |

| ¹³C NMR | C-CN | ~118 ppm | Chemical shift of the carbon in the nitrile group. |

| C-SO₃H | ~145 ppm | Chemical shift of the carbon attached to the sulfonic acid group. |

| UV-Visible | λmax | Dependent on TD-DFT calculation | Corresponds to the main electronic transition, often a π → π* transition in the aromatic ring. |

Analysis of Reactivity Descriptors and Frontier Orbitals

Conceptual DFT provides a framework for understanding and predicting chemical reactivity through various descriptors that are derived from the electron density. rsc.org The frontier molecular orbitals (FMOs)—the HOMO and LUMO—are central to this analysis. rsc.orglibretexts.org

Key reactivity descriptors include:

HOMO and LUMO energies: The energy of the HOMO is related to the ionization potential and the molecule's tendency to donate electrons, while the LUMO energy is related to the electron affinity and the tendency to accept electrons.

HOMO-LUMO energy gap: A small gap generally implies higher reactivity.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

By analyzing the distribution of the HOMO and LUMO across the this compound molecule, one can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is localized on the electron-poor regions.

Industrial and Process Chemistry Research Involving 3 Cyanobenzenesulfonic Acid

Scalable Synthesis and Process Optimization for Industrial Production

The industrial-scale synthesis of 3-cyanobenzenesulfonic acid is primarily achieved through the sulfonation of benzonitrile (B105546). This process is a cornerstone of aromatic chemistry, adapted for large-scale production with a focus on yield, purity, and cost-effectiveness. The reaction typically involves treating benzonitrile with a strong sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide.

Process optimization is critical to maximize the yield of the desired meta-isomer and to minimize the formation of by-products. Key parameters that are meticulously controlled during production include the reaction temperature, the molar ratio of reactants, and the reaction time. Elevated temperatures can lead to the formation of undesired isomers and decomposition products, while an optimized reactant ratio ensures the efficient utilization of the sulfonating agent. Continuous processing technologies are often favored in modern industrial settings over batch processes to ensure consistent product quality and to improve safety and efficiency.

Post-reaction workup is another crucial step that is optimized for industrial production. This typically involves quenching the reaction mixture, followed by neutralization and product isolation. The final product is often isolated as a salt, which is more stable and easier to handle than the free acid. The optimization of these steps is vital for achieving high purity and minimizing waste.

Table 1: Typical Process Parameters for the Scalable Synthesis of this compound

| Parameter | Typical Range | Purpose |

|---|---|---|

| Sulfonating Agent | Oleum (20-30% SO₃), Sulfur trioxide | Provides the electrophile for the sulfonation reaction. |

| Reactant Ratio | 1:1.1 to 1:1.5 (Benzonitrile:Sulfonating agent) | Ensures complete conversion of the starting material. |

| Reaction Temperature | 40-80 °C | Controls the rate of reaction and minimizes by-product formation. |

| Reaction Time | 2-6 hours | Allows for the completion of the sulfonation reaction. |

| Agitation Speed | 200-400 RPM | Ensures proper mixing and heat transfer. |

| Product Purity | >98% | Meets the quality requirements for subsequent applications. |

| Typical Yield | 85-95% | Maximizes the output from the given starting materials. |

Role as an Intermediate in Fine Chemical and Specialty Chemical Synthesis

This compound is a valuable intermediate in the synthesis of a variety of fine and specialty chemicals, primarily due to its bifunctional nature, containing both a nitrile (-CN) and a sulfonic acid (-SO₃H) group. These functional groups can be selectively modified to introduce a range of other functionalities, making it a versatile building block in organic synthesis.

In the pharmaceutical industry, the sulfonic acid group can be converted into sulfonamides, which are a key structural motif in many therapeutic agents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.

In the dye industry, this compound can serve as a precursor to azo dyes. The sulfonic acid group imparts water solubility to the dye molecules, which is a critical property for their application in textile dyeing. The nitrile group can be part of the chromophoric system or can be transformed into other groups to fine-tune the color and fastness properties of the dye.

The synthesis of specialty polymers and materials can also utilize this compound. The sulfonic acid group can be incorporated into polymer backbones to create ion-exchange resins or proton-conducting membranes for fuel cells.

Table 2: Examples of Transformations of this compound in Specialty Chemical Synthesis

| Transformation | Reagents | Product Type | Potential Application |

|---|---|---|---|

| Sulfonamide formation | Thionyl chloride, Ammonia/Amine | Sulfonamides | Pharmaceuticals |

| Nitrile hydrolysis | Strong acid or base | Carboxylic acids | Polymer precursors |

| Nitrile reduction | Catalytic hydrogenation | Amines | Epoxy curing agents |

| Diazotization/Coupling | Sodium nitrite, Coupling agent | Azo compounds | Dyes and Pigments |

Quality Control and Analytical Methodologies in Industrial Settings

Rigorous quality control is essential in the industrial production of this compound to ensure that the final product meets the stringent purity requirements for its intended applications. A variety of analytical techniques are employed to monitor the reaction progress, identify and quantify impurities, and to certify the final product quality.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical method for the quality control of this compound. Reversed-phase HPLC with a C18 column is typically used, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. A UV detector is commonly used for detection, as the aromatic ring of the molecule absorbs UV light.

Other analytical techniques that may be employed include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the characteristic functional groups (nitrile, sulfonic acid, aromatic ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the molecule and to identify any isomeric impurities.

Mass Spectrometry (MS): To confirm the molecular weight of the compound and to identify trace impurities.

Table 3: Typical HPLC Method for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of aqueous phosphate (B84403) buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Typical Retention Time | 5-7 minutes |

Environmental and Sustainable Process Design in Industrial Chemistry

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable processes in the chemical industry. For the production of this compound, this involves a multi-faceted approach focusing on the principles of green chemistry.

One of the primary areas of focus is the reduction of waste generated during the synthesis. This can be achieved by optimizing the reaction to improve the atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product. The use of catalytic systems is being explored to replace stoichiometric reagents, which would significantly reduce the amount of waste produced.

The replacement of hazardous solvents with more benign alternatives is another key aspect of sustainable process design. While sulfonation is often carried out without a solvent, subsequent workup and purification steps may involve the use of organic solvents. The development of solvent-free workup procedures or the use of greener solvents like water or supercritical fluids is an active area of research.

Finally, the lifecycle assessment of the entire process, from raw material sourcing to final product disposal, is crucial for identifying areas for improvement in terms of environmental impact. This holistic approach ensures that the entire process is designed to be as sustainable as possible.

Table 4: Green Chemistry Approaches in the Synthesis of this compound

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Prevention | Optimizing reaction conditions to minimize by-product formation. |

| Atom Economy | Utilizing catalytic sulfonation methods to maximize the incorporation of reactant atoms into the product. |

| Less Hazardous Chemical Syntheses | Replacing oleum with solid acid catalysts or sulfur trioxide complexes. |

| Designing Safer Chemicals | The product itself is an intermediate; focus is on a safer synthesis process. |

| Safer Solvents and Auxiliaries | Developing solvent-free reaction and workup conditions. |

| Design for Energy Efficiency | Implementing continuous flow reactors and energy-efficient separation techniques. |

| Use of Renewable Feedstocks | Exploring bio-based routes to benzonitrile is a long-term goal. |

| Reduce Derivatives | Direct sulfonation avoids the need for protecting groups. |

| Catalysis | Employing solid acid catalysts that can be easily recovered and reused. |

| Design for Degradation | While the product is stable, designing processes to minimize persistent pollutants. |

| Real-time analysis for Pollution Prevention | Using in-line analytical techniques (e.g., PAT) to monitor and control the reaction. |

| Inherently Safer Chemistry for Accident Prevention | Using less corrosive and reactive reagents to minimize the risk of accidents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.